3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a hydrazinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate pyrazole and pyrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolo[1,5-a]pyrazines .
Scientific Research Applications
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylmethyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazolo[1,5-a]pyrazine core can also participate in π-π stacking interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyridine ring and has different electronic properties.
Pyrazolo[1,5-a]pyrimidine derivatives: Known for their significant photophysical properties and applications in materials science.
Uniqueness
3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydrazinylmethyl group enhances its potential for forming hydrogen bonds and other interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H9N5 |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazin-3-ylmethylhydrazine |
InChI |
InChI=1S/C7H9N5/c8-10-3-6-4-11-12-2-1-9-5-7(6)12/h1-2,4-5,10H,3,8H2 |
InChI Key |
QWPSHFHJOPXDAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CNN)C=N1 |
Origin of Product |
United States |
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